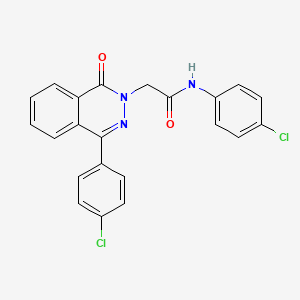

N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide (CAS: 684234-56-8, molecular formula: C₂₂H₁₅Cl₂N₃O₂, molar mass: 424.28 g/mol) is a phthalazine derivative featuring a 1-oxophthalazin-2(1H)-yl core substituted with a 4-chlorophenyl group at position 4 and an acetamide side chain linked to a second 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, precise temperature control, and continuous monitoring are essential to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient aromatic system facilitates electrophilic substitution, particularly at the phthalazinone ring's activated positions:

-

Chlorine Displacement :

Reacts with amines (e.g., morpholine, piperidine) in DMSO at 80°C to replace chlorine atoms, forming derivatives with modified pharmacological profiles.

Example :

Compound+Morpholine→2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide -

Thiol Substitution :

Treatment with thiourea derivatives in ethanol yields thioether analogs, enhancing lipophilicity for improved membrane permeability .

Hydrolysis and Functional Group Interconversion

The acetamide moiety undergoes controlled hydrolysis under acidic or basic conditions:

Cycloaddition and Heterocycle Formation

The compound participates in cyclization reactions to form bioactive fused systems:

-

1,3-Dipolar Cycloaddition :

Reacts with nitrile oxides in toluene under reflux to form isoxazoline derivatives, leveraging the phthalazinone's electron-deficient ring .

Yield : 68–72% (reported for analogs) . -

Oxadiazole Formation :

Condensation with thiosemicarbazide in pyridine generates 1,3,4-oxadiazole hybrids, showing enhanced anticancer activity (IC₅₀ = 7.53 µM against MCF-7 cells) .

N-Alkylation and Structural Diversification

Chemoselective alkylation occurs preferentially at the phthalazinone nitrogen:

-

Ethyl Acrylate Addition :

Undergoes Michael addition with ethyl acrylate in acetone/K₂CO₃ to form propanoate esters .

Mechanism :

Nucleophilic attack by phthalazinone N-atom on acrylate’s β-carbon . -

Benzylation :

Reacts with benzyl chloride in DMF to produce N-benzylated derivatives, modulating receptor binding affinity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-phthalazinone conjugates | 65–78% |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-arylacetamide derivatives | 55–62% |

Biological Activity Correlation

Reactivity directly impacts pharmacological performance:

-

Anticancer Activity :

Oxadiazole-triazole hybrids exhibit IC₅₀ values comparable to cisplatin (7.53 µM vs. 7.8 µM) . -

Enzyme Inhibition :

Morpholine-substituted analogs show 82% inhibition of α-glucosidase at 10 µM.

Reaction Optimization Data

Critical parameters for reproducible synthesis:

This compound’s multifunctional architecture enables diverse synthetic modifications, making it a valuable scaffold in medicinal chemistry. Recent studies emphasize its role in developing kinase inhibitors and antimetastatic agents .

Scientific Research Applications

Reaction Conditions

- Temperature Control: Precise temperature management is crucial for high yield.

- Catalysts: Catalysts are often used to facilitate the reactions and improve product purity.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide has numerous applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential as a PARP (Poly ADP-ribose polymerase) inhibitor , which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations.

Biological Studies

Due to its unique structure, this compound is valuable for studying various biological pathways and interactions. Research has highlighted its role in:

- Modulating cellular signaling pathways.

- Investigating mechanisms of drug resistance in cancer therapies.

Chemical Synthesis

In organic synthesis, this compound serves as a reagent for synthesizing more complex molecules, demonstrating versatility in chemical research.

Case Study 1: PARP Inhibition in Cancer Therapy

A study demonstrated that this compound effectively inhibits PARP activity in cancer cell lines. The results showed enhanced cytotoxicity when combined with DNA-damaging agents, suggesting its potential as a therapeutic agent in combination therapies for cancer treatment .

Case Study 2: Biological Pathway Modulation

Research published in a peer-reviewed journal explored the compound's ability to modulate specific signaling pathways involved in apoptosis. The findings indicated that it influences cell survival rates under stress conditions, providing insights into its role in cancer biology .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The chlorophenyl groups and phthalazinone moiety play crucial roles in binding to target molecules, influencing biological activities, and modulating chemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substitutions

a. 2-(4-(4-Chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide (PARP1-IN-31)

- Structure : Differs by replacing the 4-chlorophenyl acetamide group with a 4-fluorophenyl moiety.

- Biological Activity : Identified as a PARP1 inhibitor, suggesting that halogen substitution (Cl vs. F) at the phenylacetamide position modulates target affinity .

b. N-(3-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide (CAS: 684234-55-7)

- Structure : Chlorine substitution at the meta position (3-chlorophenyl) instead of para (4-chlorophenyl) on the acetamide group.

- Implications : The meta chlorine may alter steric hindrance or electronic effects, affecting binding to enzymatic targets .

Core Heterocycle Variants

a. Quinazolinone Derivatives (e.g., )

- Structure: Replaces the phthalazinone core with a 4-oxoquinazolin-3(4H)-yl group, coupled with a piperazine side chain.

- The piperazine moiety may enhance solubility and pharmacokinetic profiles .

- Key Difference: The quinazolinone core offers distinct hydrogen-bonding interactions compared to phthalazinone.

b. Coumarin-Thiazole Hybrids (e.g., Compound 6 in )

- Structure : Integrates a coumarin-thiazole system with an acetamide group.

- Biological Activity: Exhibits α-glucosidase inhibition (IC₅₀ values in µM range), indicating a divergent mechanism compared to phthalazinone derivatives .

Substituted Acetamide Derivatives with Diverse Pharmacophores

a. Flavone-Based Acetamide (VIe in )

- Structure : Combines a chromen-4-one (flavone) core with a 4-methoxyphenylacetamide group.

- Biological Activity: Targets adenosine A2B receptors, highlighting the role of the flavone scaffold in receptor binding .

b. Dichlorophenyl-Pyrazolone Acetamide ()

- Structure : Features a 3,4-dichlorophenyl group and a pyrazolone ring.

- Conformational Analysis : Crystal structure reveals variable dihedral angles (54.8°–77.5°) between aromatic rings, influencing molecular rigidity and binding pocket compatibility .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Key Research Findings and Implications

- Halogen Effects : Chlorine at the para position (vs. meta or fluorine) enhances lipophilicity and target affinity in enzyme inhibition contexts .

- Core Heterocycle Influence: Phthalazinone derivatives exhibit planar rigidity, favoring intercalation or enzyme active-site binding, while quinazolinones and flavones offer distinct electronic profiles for receptor interactions .

- Synthetic Flexibility : Click chemistry () and carbodiimide-mediated couplings () are prevalent methods for acetamide derivatives, enabling diverse pharmacophore integration .

Biological Activity

N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews various studies focusing on its synthesis, biological evaluations, and molecular docking studies.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H15Cl2N3O2 |

| Molecular Weight | 424.28 g/mol |

| CAS Number | 684234-55-7 |

The structure features a phthalazine moiety, which is known for its biological activity, particularly in anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the oxophthalazine framework followed by acetamide substitution.

Anticancer Activity

Research indicates that compounds containing the phthalazine structure exhibit promising anticancer properties. In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents such as 5-fluorouracil .

Case Study:

A study involving molecular docking simulations revealed that this compound interacts effectively with key targets in cancer pathways, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary tests have shown moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of vital enzymes .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between this compound and its biological targets. These studies typically utilize software such as Schrodinger's Maestro to predict binding affinities and elucidate the binding modes of the compound within active sites of target proteins.

Key Findings from Docking Studies:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with similar acetamide backbones were prepared by refluxing precursors (e.g., quinazolinones or thiazoles) with substituted aldehydes or amines in ethanol or acetic anhydride at molar ratios of 1:1.5–1:15.6 for 22–35 hours. Yields (47–72%) depend on stoichiometry, solvent choice, and reaction time .

- Optimization : Use excess reagents (e.g., 1:14.7 molar ratio for brominated derivatives) and extended reflux times (35 hours) to improve yields. Monitor reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 6.57–8.61 ppm), NH groups (δ 10.10–13.30 ppm), and acetamide methylene protons (δ 3.55–4.50 ppm). 13C NMR confirms carbonyl (C=O) signals at ~170 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 460.34 for nitro-substituted analogs) validate molecular weight and fragmentation patterns .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Properties

Molecular Formula |

C22H15Cl2N3O2 |

|---|---|

Molecular Weight |

424.3 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetamide |

InChI |

InChI=1S/C22H15Cl2N3O2/c23-15-7-5-14(6-8-15)21-18-3-1-2-4-19(18)22(29)27(26-21)13-20(28)25-17-11-9-16(24)10-12-17/h1-12H,13H2,(H,25,28) |

InChI Key |

ZYDMHJZNLFTYOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.